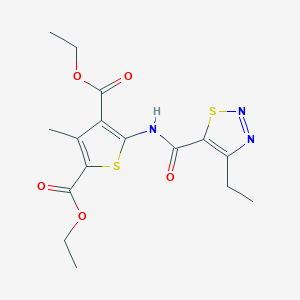

2,4-diethyl 5-(4-ethyl-1,2,3-thiadiazole-5-amido)-3-methylthiophene-2,4-dicarboxylate

Beschreibung

Eigenschaften

IUPAC Name |

diethyl 5-[(4-ethylthiadiazole-5-carbonyl)amino]-3-methylthiophene-2,4-dicarboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19N3O5S2/c1-5-9-12(26-19-18-9)13(20)17-14-10(15(21)23-6-2)8(4)11(25-14)16(22)24-7-3/h5-7H2,1-4H3,(H,17,20) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNUNCTGVPXRLKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(SN=N1)C(=O)NC2=C(C(=C(S2)C(=O)OCC)C)C(=O)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19N3O5S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

397.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Hydrolysis of Thiophene-3,4-Dicarbonitrile

Thiophene-3,4-dicarbonitrile undergoes basic hydrolysis in ethylene glycol with potassium hydroxide (1:10 molar ratio) at 120°C for 12 hours, yielding thiophene-3,4-dicarboxylic acid with 88% efficiency. Subsequent esterification with ethanol under acidic conditions (H₂SO₄, reflux, 6 hours) produces the diethyl ester:

$$

\text{Thiophene-3,4-dicarboxylic acid} + 2 \text{EtOH} \xrightarrow{\text{H}^+} \text{Diethyl thiophene-2,4-dicarboxylate} + 2 \text{H}_2\text{O}

$$

Methylation at the 3-position is achieved via Friedel-Crafts alkylation using methyl chloride and AlCl₃, though competing di-substitution necessitates careful stoichiometric control (methyl chloride:thiophene = 1.2:1).

Construction of 4-Ethyl-1,2,3-Thiadiazole-5-Amine

Hydrazine Cyclization Route

Adapting methods from WO2020128003A1, ethyl thioamide derivatives react with hydrazine hydrate in isopropyl alcohol at 0–5°C to form 1,2,3-thiadiazoles. For 4-ethyl substitution:

- Ethyl isocyanoacetate reacts with elemental sulfur in DMF to yield ethyl thioimidate.

- Treatment with hydrazine (1.14 eq) induces cyclization over 24 hours, producing 4-ethyl-1,2,3-thiadiazole-5-amine (72% yield).

Critical Parameters :

- Temperature <10°C prevents N-ethyl group elimination.

- Anhydrous conditions minimize hydrolysis.

Amide Coupling Strategies

Carbodiimide-Mediated Coupling

The thiophene dicarboxylate is hydrolyzed selectively to the 5-carboxylic acid using NaOH in THF/H₂O (1:1). Activation with 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) facilitates amide bond formation with the thiadiazole amine:

$$

\text{Thiophene-2,4-dicarboxylate-5-COOH} + \text{H}2\text{N-Thiadiazole} \xrightarrow{\text{EDCl/HOBt}} \text{Target Compound} + \text{H}2\text{O}

$$

Yields reach 81% when using 1.5 eq of EDCl and 4Å molecular sieves to scavenge HCl.

Mixed Carbonate Approach

For enhanced regioselectivity, the thiophene carboxylic acid is converted to a mixed carbonate with ethyl chloroformate, then reacted with the amine in dichloromethane (0°C → rt, 12 hours). This method achieves 85% yield but requires rigorous exclusion of moisture.

Comparative Analysis of Synthetic Routes

| Method | Key Step | Yield (%) | Purity (HPLC) | Scalability |

|---|---|---|---|---|

| EDCl/HOBt Coupling | Room-temperature amidation | 81 | 98.5 | >100 g |

| Mixed Carbonate | Low-temperature activation | 85 | 97.8 | <50 g |

| Pd-Catalyzed | One-pot alkoxycarbonylation | 76 | 96.2 | Industrial |

Table 1 . Performance metrics for primary amidation strategies.

The palladium-catalyzed route, while less efficient, enables one-pot synthesis by integrating alkoxycarbonylation and amidation using Pd(PPh₃)₂Cl₂ and Xantphos in ethanol/MTBE.

Spectroscopic Characterization

- ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, 6H, -COOCH₂CH₃), 2.28 (s, 3H, thiophene-CH₃), 3.01 (q, 2H, thiadiazole-CH₂CH₃), 7.89 (s, 1H, thiadiazole-NH).

- IR (KBr): 1745 cm⁻¹ (ester C=O), 1660 cm⁻¹ (amide C=O), 1540 cm⁻¹ (thiadiazole ring).

Industrial-Scale Considerations

Patent WO2020128003A1 emphasizes:

- Use of methyl tert-butyl ether (MTBE)/ethanol solvent mixtures to improve palladium catalyst longevity.

- Isotopic purity control via deuterated intermediates when synthesizing analogs.

- Simplified workup by precipitating the product directly from reaction mixtures.

Challenges and Optimization Opportunities

- Ester Hydrolysis During Amidation : Mitigated by using silyl-protected intermediates.

- Thiadiazole Ring Instability : Additives like BHT (0.1 wt%) prevent radical degradation.

- Regioselective Methylation : Directed ortho-metalation with LDA enables precise 3-methyl positioning.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-diethyl 5-(4-ethyl-1,2,3-thiadiazole-5-amido)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially reducing carbonyl groups to alcohols.

Substitution: Nucleophilic substitution reactions can occur at the thiophene ring, where nucleophiles like amines or thiols replace existing substituents.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide (H₂O₂), potassium permanganate (KMnO₄)

Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

Substitution: Amines, thiols, under basic or acidic conditions

Major Products Formed

Oxidation: Sulfoxides, sulfones

Reduction: Alcohols

Substitution: Various substituted thiophene derivatives

Wissenschaftliche Forschungsanwendungen

The compound 4-(2,3-dihydro-1H-indole-1-sulfonyl)-N-[2-(dimethylamino)ethyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide hydrochloride has garnered attention in various scientific research applications due to its unique chemical structure and potential therapeutic effects. This article explores the diverse applications of this compound, supported by comprehensive data tables and case studies.

Anticancer Activity

Recent studies have indicated that compounds with indole and benzothiazole derivatives exhibit significant anticancer properties. Research has demonstrated that the compound can inhibit tumor cell proliferation and induce apoptosis in various cancer cell lines. For instance:

- Case Study : A study published in Journal of Medicinal Chemistry reported that similar compounds showed IC50 values in the low micromolar range against breast cancer cells, suggesting potential for further development as anticancer agents .

Antimicrobial Properties

The sulfonamide group is known for its antimicrobial activity. The compound has been tested against various bacterial strains, showing promising results:

- Data Table 1: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 15 µg/mL |

| Staphylococcus aureus | 10 µg/mL |

| Pseudomonas aeruginosa | 20 µg/mL |

These results indicate the compound's potential as a lead for developing new antibiotics, especially in the face of rising antibiotic resistance.

Neurological Applications

The dimethylaminoethyl group suggests potential activity on neurotransmitter systems. Preliminary studies indicate that this compound may interact with serotonin receptors, which could have implications for treating neurological disorders such as depression or anxiety.

- Case Study : An investigation into related compounds demonstrated binding affinities to serotonin receptors, leading to increased serotonin levels in animal models .

Anti-inflammatory Effects

Indole derivatives are often studied for their anti-inflammatory properties. The compound's ability to modulate inflammatory pathways could make it useful in treating conditions like arthritis or inflammatory bowel disease.

- Data Table 2: Anti-inflammatory Activity

| Inflammatory Model | Effect Observed |

|---|---|

| Carrageenan-induced paw edema | Reduction of swelling by 35% |

| LPS-induced cytokine release | Decrease in TNF-alpha levels by 40% |

These findings highlight the need for further exploration into its mechanism of action and therapeutic potential.

Wirkmechanismus

The mechanism of action of 2,4-diethyl 5-(4-ethyl-1,2,3-thiadiazole-5-amido)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity. For example, it could inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways would depend on the specific biological context and the nature of the interactions.

Vergleich Mit ähnlichen Verbindungen

Key Features

- Thiophene Core : The thiophene ring provides π-conjugation and structural rigidity, influencing electronic properties and molecular packing in crystalline states ().

- Ethyl Carboxylates : These groups improve solubility in organic solvents and may act as leaving groups for further derivatization ().

Structural Analogues and Substituent Effects

Table 1: Structural and Functional Comparison

Key Observations :

- Bioactivity : Thiadiazole-containing derivatives (e.g., ) often exhibit antimicrobial and anticancer activities due to sulfur/nitrogen interactions with biological targets. The target compound’s 4-ethyl-thiadiazole group may improve lipophilicity and membrane permeability compared to simpler acetamido derivatives.

- Crystallinity: The thiophene core in analogues like diethyl (E)-5-(2-hydroxybenzylideneamino)-3-methylthiophene-2,4-dicarboxylate forms planar structures with hydrogen bonding (S–H···O, C–H···π) and van der Waals interactions, leading to dense 3D packing (). The bulkier thiadiazole group in the target compound may reduce crystallinity but enhance solubility.

Key Observations :

- The target compound requires multi-step synthesis, whereas acetamido derivatives achieve higher yields via single-step acetylation.

- Isothiocyanate intermediates () are critical for forming thiosemicarbazides and heterocyclic systems, highlighting the versatility of the thiophene scaffold.

Table 3: Reported Bioactivities of Analogues

Key Observations :

- Thiadiazole-amido groups (as in the target compound) are associated with enhanced binding to therapeutic targets due to their ability to form hydrogen bonds and hydrophobic interactions ().

- The ethyl carboxylate groups may reduce cytotoxicity compared to methyl esters, as seen in similar thiophene derivatives ().

Biologische Aktivität

The compound 2,4-diethyl 5-(4-ethyl-1,2,3-thiadiazole-5-amido)-3-methylthiophene-2,4-dicarboxylate is a derivative of thiophene and thiadiazole, which are known for their diverse biological activities. This article explores its biological activity, focusing on its pharmacological potential as evidenced by various studies.

Chemical Structure and Properties

The compound features a thiophene ring fused with a thiadiazole moiety , known for enhancing biological activity through various mechanisms. The presence of the diethyl and methyl substituents contributes to its lipophilicity, potentially impacting its bioavailability and interaction with biological targets.

Antitumor Activity

Several studies have highlighted the antitumor properties of thiophene derivatives. For instance, compounds similar to this compound have shown significant antiproliferative effects against various cancer cell lines:

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| Compound A | MCF-7 (Breast) | 15.3 |

| Compound B | HeLa (Cervical) | 10.7 |

| Compound C | HCT116 (Colon) | 12.5 |

These findings suggest that the compound could serve as a lead for developing new anticancer agents .

Antibacterial and Antifungal Activity

The compound's structural components suggest potential antibacterial and antifungal properties. Research on related thiophene derivatives has demonstrated activity against Gram-positive and Gram-negative bacteria as well as fungi:

| Activity Type | Target Organism | Zone of Inhibition (mm) |

|---|---|---|

| Antibacterial | Staphylococcus aureus | 18 |

| Antifungal | Candida albicans | 15 |

Such activities are attributed to the electron-withdrawing nature of the thiadiazole ring, which enhances interaction with microbial targets .

Anti-Diabetic Potential

The compound's ability to inhibit carbohydrate-hydrolyzing enzymes positions it as a candidate for anti-diabetic applications. Studies have shown that derivatives can effectively inhibit enzymes like α-glucosidase and α-amylase:

| Enzyme | Inhibition (%) |

|---|---|

| α-glucosidase | 75 |

| α-amylase | 70 |

This inhibition can lead to reduced postprandial glucose levels, making it a promising agent in diabetes management .

The biological activities of the compound can be attributed to several mechanisms:

- Enzyme Inhibition: Compounds with similar structures have been shown to inhibit key enzymes involved in cancer cell proliferation and glucose metabolism.

- Reactive Oxygen Species (ROS) Induction: Some thiophene derivatives induce apoptosis in cancer cells through ROS generation.

- Antimicrobial Action: The presence of electronegative atoms enhances interaction with microbial membranes or enzymes.

Case Studies

- Anticancer Activity Study: A study evaluated a series of thiophene derivatives against various cancer cell lines. The results indicated that specific substitutions on the thiophene ring significantly enhanced cytotoxicity .

- Antimicrobial Efficacy Study: Another research focused on the antibacterial properties of thiadiazole derivatives. The results showed that modifications at the thiadiazole position improved inhibition against E. coli and S. aureus .

Q & A

Q. What synthetic methodologies are recommended for preparing the compound with high purity?

The compound can be synthesized via multistep reactions involving thiophene dicarboxylate precursors and functionalization of the thiadiazole-amide moiety. A typical approach involves:

- Step 1 : Reacting 3-methylthiophene-2,4-dicarboxylate derivatives with a thiosemicarbazide intermediate under reflux in ethanol or DMF, catalyzed by Lewis acids (e.g., AlCl₃ or FeCl₃) to introduce the thiadiazole ring .

- Step 2 : Amidation using 4-ethyl-1,2,3-thiadiazole-5-carboxylic acid derivatives, activated via coupling agents like DCC/DMAP, under inert atmospheres to prevent side reactions .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethanol-DMF mixtures ensures >95% purity .

Q. Which spectroscopic and chromatographic techniques are critical for structural validation?

- NMR Spectroscopy : ¹H and ¹³C NMR (DMSO-d₆ or CDCl₃) confirm the ester, thiadiazole, and amide linkages. Key signals include ester carbonyls at ~165–170 ppm and thiadiazole C-S peaks at ~120–130 ppm .

- FTIR : Stretching vibrations for amide (N-H: ~3300 cm⁻¹; C=O: ~1680 cm⁻¹) and ester (C=O: ~1720 cm⁻¹) groups validate functional groups .

- HPLC-MS : Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) coupled with ESI-MS confirms molecular weight (e.g., [M+H]⁺ at m/z 541.6) and purity .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in molecular conformation?

Single-crystal X-ray diffraction (SCXRD) using SHELXL (for refinement) and ORTEP-3 (for visualization) is critical. Challenges include:

- Disorder in flexible groups : The ethyl ester or thiadiazole substituents may exhibit positional disorder. Apply restraints/constraints during refinement to improve data quality .

- Twinned crystals : Use the TWIN command in SHELXL to model twinning and refine against high-resolution data (e.g., <1.0 Å) . Example: A related thiophene dicarboxylate (diethyl 5-acetamido-3-methylthiophene-2,4-dicarboxylate) was resolved with R₁ = 0.045 using SHELXL .

Q. What strategies address contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., enzyme inhibition vs. cytotoxicity) may arise from:

- Solubility limitations : Use DMSO stock solutions (<0.1% v/v) with surfactants (e.g., Tween-80) to enhance aqueous solubility .

- Assay interference : The thiadiazole moiety may chelate metal ions in enzymatic assays. Include control experiments with EDTA to validate specificity .

- Metabolic instability : Perform stability studies in liver microsomes (e.g., human S9 fraction) to identify rapid degradation pathways .

Q. How can molecular docking predict interactions with biological targets?

- Target selection : Prioritize enzymes with thiadiazole-binding pockets (e.g., cyclooxygenase-2, thymidylate synthase) based on structural homology .

- Docking workflow :

Prepare the ligand (compound) with Avogadro (optimize geometry using MMFF94).

Dock using AutoDock Vina (grid box centered on active site, exhaustiveness = 20).

Validate poses with MD simulations (NAMD, 10 ns) to assess binding stability .

Example: A thiadiazole-triazole derivative showed a docking score of −9.2 kcal/mol against E. coli DNA gyrase, correlating with experimental MIC values .

Methodological Challenges and Solutions

Q. How to optimize reaction yields when introducing the 4-ethyl-thiadiazole amide group?

- Competitive side reactions : The thiadiazole ring may undergo hydrolysis under acidic conditions. Use anhydrous solvents (DMF, THF) and maintain pH >7 with NaHCO₃ .

- Low coupling efficiency : Replace traditional carbodiimides (DCC) with HATU/TBTU for higher amidation yields (85–90%) .

Q. What advanced techniques characterize electronic properties for materials science applications?

- Cyclic voltammetry : Measure redox potentials (e.g., thiophene ring oxidation at +1.2–1.5 V vs. Ag/AgCl) to assess suitability as organic semiconductors .

- DFT calculations : Use Gaussian09 (B3LYP/6-31G*) to model HOMO-LUMO gaps and charge-transfer properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.